



# initial safety and tolerability studies of omarigliptin in healthy subjects

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Initial Safety and Tolerability Studies of **Omarigliptin** in Healthy Subjects

This technical guide provides a comprehensive overview of the initial clinical studies assessing the safety and tolerability of **omarigliptin**, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in healthy subjects. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.

## Introduction

Omarigliptin (MK-3102) is a potent and selective oral DPP-4 inhibitor developed for the onceweekly treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, omarigliptin prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[4][5] The long half-life of omarigliptin supports a once-weekly dosing regimen, which has the potential to improve medication adherence for patients with chronic conditions like type 2 diabetes.[4][6]

The initial phase of clinical development for any new therapeutic agent focuses on establishing its safety and tolerability profile in healthy volunteers. These first-in-human studies are crucial for determining a safe dosage range for subsequent efficacy trials in patient populations. This



guide synthesizes the findings from key initial safety and tolerability studies of **omarigliptin** conducted in healthy adult subjects.

# **Experimental Methodologies**

The safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **omarigliptin** were evaluated in two primary types of studies in healthy subjects: single ascending dose (SAD) and multiple ascending dose (MAD) studies. These studies were typically double-blind, randomized, and placebo-controlled in design.[2][7]

# **Subject Population**

Participants in these initial studies were generally healthy, non-obese (Body Mass Index [BMI] 18 to 30 kg/m<sup>2</sup>), non-smoking males between the ages of 19 and 45.[7] Key inclusion criteria included a creatinine clearance of at least 80 mL/min and normal glucose levels.[7] Subjects were confirmed to be in good general health based on medical history, physical examinations, vital signs, electrocardiograms (ECGs), and standard laboratory tests.[7]

# **Study Designs**

Single Ascending Dose (SAD) Studies: These studies aimed to evaluate the safety and tolerability of single oral doses of **omarigliptin**. Healthy subjects were randomized to receive a single dose of **omarigliptin** or a matching placebo. The dosage was escalated in sequential cohorts of subjects after the safety of the preceding dose level was confirmed.

 Protocol: A representative SAD study involved multiple periods with alternating panels of subjects.[7] In each period, subjects received a single oral dose of **omarigliptin** (ranging from 0.5 mg to 400 mg) or placebo after an overnight fast.[7] One panel was dedicated to investigating the effect of a high-fat meal on the pharmacokinetics of **omarigliptin**.[7]

Multiple Ascending Dose (MAD) Studies: MAD studies were designed to assess the safety, tolerability, and pharmacokinetics of repeated doses of **omarigliptin**.

Protocol: In a typical MAD study, healthy subjects received once-weekly oral doses of
 omarigliptin (ranging from 1 mg to 100 mg) or placebo for a period of three weeks.[1][2][7]
 This duration allows for the assessment of drug accumulation and achievement of steady state concentrations.[8][9]



# **Safety and Tolerability Assessments**

Comprehensive safety monitoring was conducted throughout the studies. Assessments included:

- Physical Examinations and Vital Signs: Monitored at pre-dose and various time points postdose.[7]
- 12-Lead Electrocardiograms (ECGs): Performed to assess cardiac safety, with specific attention to the QTc and PR interval durations.
- Laboratory Safety Tests: Routine hematology, serum chemistry (including liver transaminases), and urinalysis were conducted.[7]
- Adverse Event (AE) Monitoring: All adverse events were recorded and evaluated for their severity, duration, and potential relationship to the study drug.

# Safety and Tolerability Profile

Across the initial studies in healthy subjects, **omarigliptin** was generally well tolerated at both single and multiple doses.[1][2][8][9]

### **Adverse Events**

In a study with healthy Japanese men, no deaths, serious adverse events, or laboratory adverse events were reported, and no participants discontinued the study due to an adverse event.[1] In the single-dose part of this study, six participants reported a total of eight clinical adverse events, with five considered drug-related after **omarigliptin** administration and one after placebo.[1] In the multiple-dose part, nine participants reported 13 clinical adverse events, of which eight were considered drug-related.[1] Importantly, no instances of hypoglycemia were reported in these studies involving healthy subjects.[1][2]

## **Laboratory and ECG Findings**

No clinically significant trends were observed in laboratory safety parameters or ECG readings, including QTc intervals, in the initial studies with healthy volunteers.[6] A model-based assessment of QTc interval risk from a single ascending dose study predicted a low risk of QTc prolongation within the likely clinical dose range.[8][9]



# Data Presentation

# **Pharmacokinetic and Pharmacodynamic Summary**

While the primary focus is safety, the pharmacokinetic and pharmacodynamic profiles provide context for the tolerability findings. **Omarigliptin** was rapidly absorbed, with the time to maximum concentration (Tmax) ranging from 0.5 to 4 hours.[1][2] It exhibited a long terminal half-life of over 100 hours, supporting once-weekly dosing.[1][2] Accumulation was minimal, with steady state reached after 2 to 3 weeks of once-weekly administration.[8][9] Food did not have a meaningful impact on the pharmacokinetics of **omarigliptin**.[1][2] A high level of DPP-4 inhibition was achieved rapidly and sustained for at least 168 hours post-dose.[1]

Table 1: Summary of a Single and Multiple Ascending Dose Study in Healthy Japanese Men[1] [2]

| Study Part            | Dose Range                                | Number of Subjects<br>(Omarigliptin/Placeb<br>o) | Key Safety Findings                                                                 |
|-----------------------|-------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|
| Part 1: Single Dose   | 5 mg - 100 mg                             | 6 per dose group / 2<br>placebo                  | 6 participants reported<br>8 AEs; 5 considered<br>drug-related. No<br>serious AEs.  |
| Part 2: Multiple Dose | 1 mg - 50 mg (once<br>weekly for 3 weeks) | 6 per dose group / 2<br>placebo                  | 9 participants reported<br>13 AEs; 8 considered<br>drug-related. No<br>serious AEs. |

Table 2: Summary of Adverse Events in a Study with Healthy Japanese Men[1]



| Study Part    | Treatment     | Number of<br>Participants<br>with AEs | Number of<br>Drug-Related<br>AEs | Most Common<br>AEs |
|---------------|---------------|---------------------------------------|----------------------------------|--------------------|
| Single Dose   | Omarigliptin  | 5                                     | 5                                | Not specified      |
| Placebo       | 1             | 1                                     | Not specified                    |                    |
| Multiple Dose | Omarigliptin  | 9                                     | 8                                | Not specified      |
| Placebo       | Not specified | Not specified                         | Not specified                    |                    |

# Visualizations Mechanism of Action of Omarigliptin









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Single and multiple dose pharmacokinetics and pharmacodynamics of omarigliptin, a novel, once-weekly dipeptidyl peptidase-4 inhibitor, in healthy Japanese men PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single and multiple dose pharmacokinetics and pharmacodynamics of omarigliptin, a novel, once-weekly dipeptidyl peptidase-4 inhibitor, in healthy Japanese men PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 7. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [initial safety and tolerability studies of omarigliptin in healthy subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609743#initial-safety-and-tolerability-studies-of-omarigliptin-in-healthy-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com